

A Comparative Guide to ^{13}C NMR Chemical Shifts of 2-Substituted Tetrahydropyrans

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Allyloxytetrahydropyran

Cat. No.: B1275054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ^{13}C NMR chemical shifts for **2-allyloxytetrahydropyran** and its analogues, 2-methoxytetrahydropyran and 2-ethoxytetrahydropyran. The data presented is intended to aid in the structural elucidation and quality control of tetrahydropyran-containing compounds, which are prevalent scaffolds in medicinal chemistry and natural product synthesis.

Comparison of ^{13}C NMR Chemical Shifts

The following table summarizes the experimentally observed ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for **2-allyloxytetrahydropyran**, 2-methoxytetrahydropyran, and 2-ethoxytetrahydropyran. All spectra were recorded in deuterated chloroform (CDCl_3).

Carbon Atom	2-Allyloxytetrahydro pyran (δ , ppm)	2-Methoxytetrahydro pyran (δ , ppm)	2-Ethoxytetrahydropyran (δ , ppm)
C2	97.8	99.3	98.4
C3	31.1	31.6	31.7
C4	20.1	20.5	20.6
C5	25.8	26.0	26.0
C6	62.5	62.8	62.8
O-CH ₂ -CH=CH ₂	68.8	-	-
O-CH ₂ -CH=CH ₂	135.2	-	-
O-CH ₂ -CH=CH ₂	116.5	-	-
O-CH ₃	-	55.4	-
O-CH ₂ -CH ₃	-	-	63.3
O-CH ₂ -CH ₃	-	-	15.4

Experimental Protocol: ¹³C NMR Spectroscopy

The following is a standard protocol for the acquisition of ¹³C NMR spectra for small organic molecules.

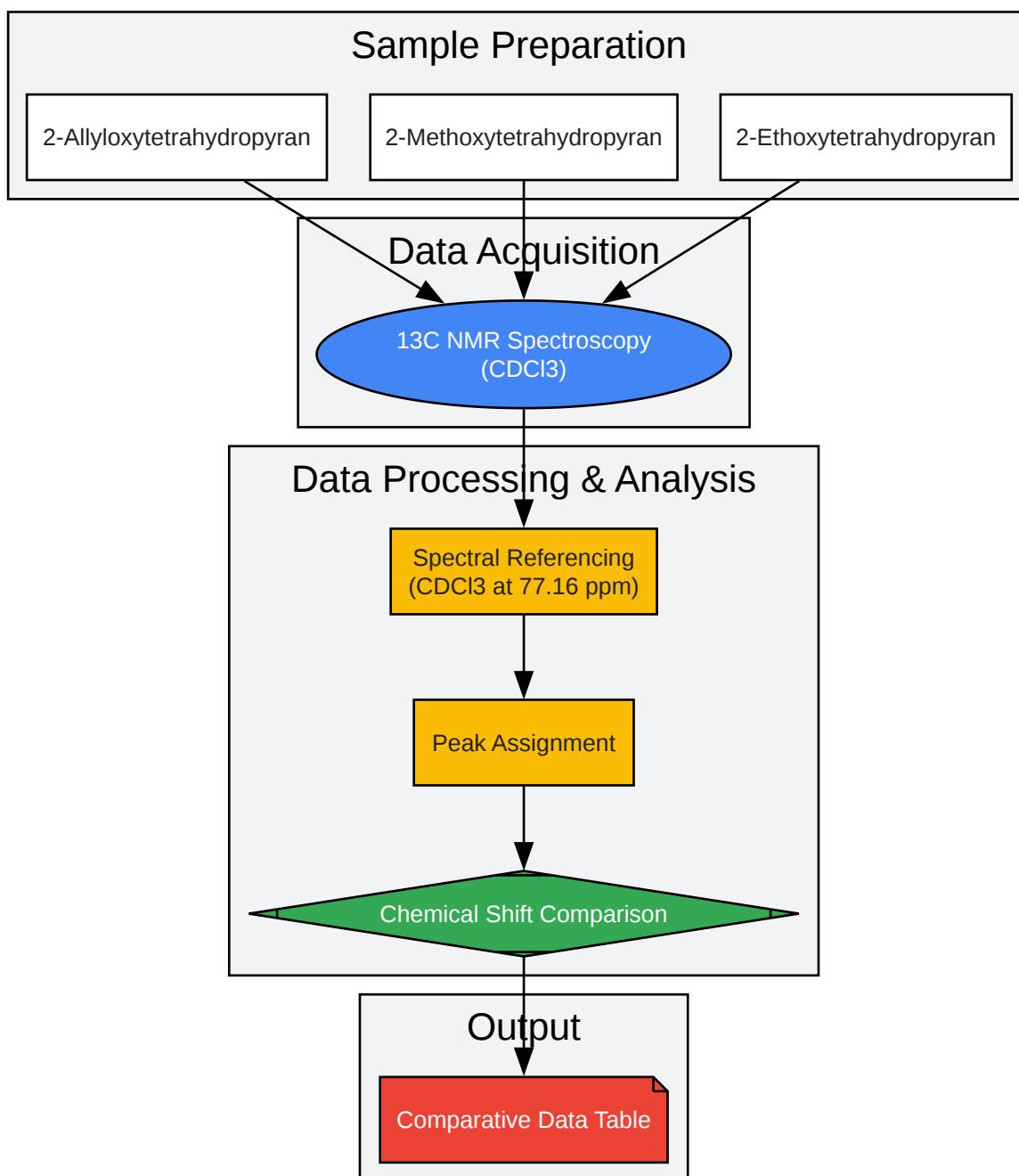
1. Sample Preparation:

- Dissolve 10-50 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).^[1] Other deuterated solvents may be used depending on the solubility of the analyte.
- Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
- Cap the NMR tube securely.

2. NMR Instrument Setup:

- Insert the sample tube into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.

3. Data Acquisition:


- A standard proton-decoupled ^{13}C NMR pulse sequence is typically used.
- The number of scans (transients) will depend on the sample concentration. For a moderately concentrated sample (10-50 mg), 128 to 1024 scans are often sufficient to achieve a good signal-to-noise ratio.
- A relaxation delay (d_1) of 1-2 seconds is commonly employed for qualitative spectra.
- The spectral width should be set to encompass all expected carbon resonances (typically 0-220 ppm).

4. Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Reference the spectrum using the solvent peak (CDCl_3 : $\delta = 77.16$ ppm) or an internal standard such as tetramethylsilane (TMS: $\delta = 0.0$ ppm).
- Perform baseline correction to ensure accurate integration and peak picking.

Workflow for Comparative ^{13}C NMR Analysis

The following diagram illustrates the logical workflow for comparing the ^{13}C NMR spectra of the substituted tetrahydropyrans.

Comparative ^{13}C NMR Workflow[Click to download full resolution via product page](#)

Caption: Workflow for Comparative ^{13}C NMR Analysis of Tetrahydropyran Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Guide to ^{13}C NMR Chemical Shifts of 2-Substituted Tetrahydropyrans]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275054#13c-nmr-chemical-shifts-for-2-allyloxytetrahydropyran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com